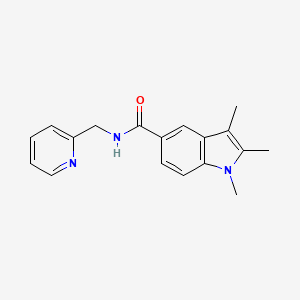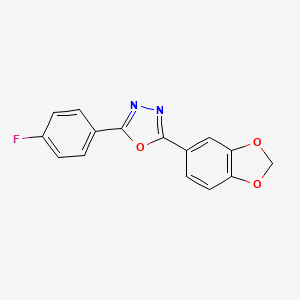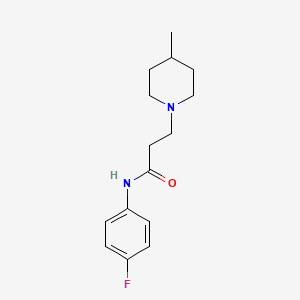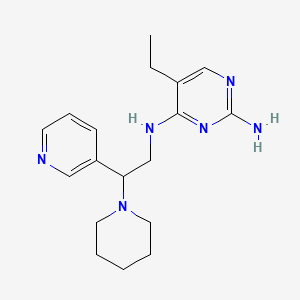
1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. The dysregulation of B-cell receptor signaling has been implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Therefore, BTK inhibitors, including TAK-659, have emerged as a promising therapeutic strategy for these diseases.
Wirkmechanismus
TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation and activation. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in B-cell development, differentiation, and activation. By inhibiting BTK, TAK-659 blocks B-cell receptor signaling and impairs B-cell survival, proliferation, and migration. This leads to the induction of apoptosis and the suppression of immune responses.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibition of BTK, with an IC50 value of 0.85 nM. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life. In preclinical studies, TAK-659 has shown antitumor activity in various B-cell malignancies, as well as efficacy in animal models of autoimmune diseases. In clinical trials, TAK-659 has shown promising results in patients with relapsed/refractory 1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide and MCL, with manageable toxicity profiles.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments, including its potent and selective inhibition of BTK, good pharmacokinetic properties, and demonstrated efficacy in preclinical and clinical studies. However, there are also some limitations to consider, such as the potential for off-target effects, the need for appropriate controls, and the need for careful interpretation of results.
Zukünftige Richtungen
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is to explore their potential in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapy. Another direction is to investigate their efficacy in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Additionally, further studies are needed to understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome them. Finally, the development of more selective and potent BTK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
Synthesemethoden
TAK-659 can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 1H-indole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-pyridinemethanamine to give the intermediate, which is further reacted with 2,2-dimethylpropanamide to yield the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown potent and selective inhibition of BTK, as well as antitumor activity in various B-cell malignancies, including 1,2,3-trimethyl-N-(2-pyridinylmethyl)-1H-indole-5-carboxamide, MCL, and DLBCL. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1,2,3-trimethyl-N-(pyridin-2-ylmethyl)indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-13(2)21(3)17-8-7-14(10-16(12)17)18(22)20-11-15-6-4-5-9-19-15/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAXAWSNITJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-N-[(pyridin-2-YL)methyl]-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)


![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)

![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)
![2-benzyl-8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686314.png)